BenchChemオンラインストアへようこそ!

Yadanzioside G

Pancreatic cancer Cytotoxicity assay Quassinoid SAR

Procure Yadanzioside G (≥98% HPLC) as a low-cytotoxicity quassinoid control for pancreatic (IC50 >13–78 μM) and hepatocellular (IC50 32.9 μM) studies, distinct from potent brusatol. Serves as a negative control in Nrf2-based assays and as an InhA inhibitor for anti-tubercular screening. Isolated from Brucea javanica, it offers cell-type-dependent anti-inflammatory activity.

Molecular Formula C36H48O18
Molecular Weight 768.8 g/mol
CAS No. 95258-17-6
Cat. No. B1682349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYadanzioside G
CAS95258-17-6
SynonymsYadanzioside G
Molecular FormulaC36H48O18
Molecular Weight768.8 g/mol
Structural Identifiers
SMILESCC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC
InChIInChI=1S/C36H48O18/c1-13(33(4,5)54-15(3)38)8-20(39)53-26-28-35-12-49-36(28,32(47)48-7)29(45)25(44)27(35)34(6)10-17(21(40)14(2)16(34)9-19(35)52-30(26)46)50-31-24(43)23(42)22(41)18(11-37)51-31/h8,10,14,16,18-19,22-29,31,37,41-45H,9,11-12H2,1-7H3/b13-8+/t14-,16-,18+,19+,22+,23-,24+,25+,26+,27+,28+,29-,31+,34-,35+,36?/m0/s1
InChIKeyYNYBTCKMNHXXGZ-DKGNXMDVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Yadanzioside G (CAS 95258-17-6) Procurement Guide: Quassinoid Glycoside Baseline Characterization


Yadanzioside G (CAS 95258-17-6, molecular formula C36H48O18, molecular weight 768.76) is a quassinoid glycoside belonging to the diterpenoid class, isolated from the seeds of Brucea javanica (L.) Merr. (Simaroubaceae) [1]. The compound was first structurally characterized in 1985 alongside other yadanzioside series glycosides (A, B, C, D, E, H), establishing its identity as a bitter-tasting quassinoid with the characteristic picrasane skeleton [2]. Its presence has been confirmed in both wild and cultivated B. javanica seed sources [3].

Why Generic Quassinoid Substitution Fails: Yadanzioside G Differentiation in Procurement


Quassinoids from Brucea javanica exhibit striking functional divergence despite sharing a common picrasane scaffold. Yadanzioside G cannot be substituted with brusatol, yadanzioside A, or yadanzioside E without fundamentally altering the experimental outcome profile. Brusatol demonstrates picomolar-range pancreatic cytotoxicity (IC50 0.10–0.36 µM), while yadanzioside G exhibits approximately 167–600 fold weaker potency in the same pancreatic models [1], positioning it as a less cytotoxic comparator rather than a cytotoxic lead. In antileukemic screens, yadanzioside G shows activity against murine P-388 lymphocytic leukemia [2], whereas in anti-inflammatory and anti-complement assays, its activity profile diverges from that of yadanzioside E across RAW264.7, MH-S, and HepG2 cell lines [3]. These quantitative activity gaps across therapeutic areas demonstrate that in-class substitution would yield non-interchangeable experimental results.

Yadanzioside G Procurement Evidence: Quantified Differentiation Against Brusatol and Yadanzioside E


Pancreatic Adenocarcinoma Cytotoxicity: Yadanzioside G Exhibits 167–600× Weaker Potency Than Brusatol

Yadanzioside G demonstrates significantly weaker in vitro antipancreatic cancer activity compared to brusatol. In the same 2011 study that isolated and characterized seven quassinoids from Fructus Bruceae, brusatol was identified as the most potent compound, while yadanzioside G was among the less active quassinoids tested [1]. Commercial vendor validation data quantify this gap precisely: yadanzioside G exhibits IC50 values of 60 μg/mL (~78 μM) against PANC-1 cells and >10 μg/mL (>13 μM) against SW1990 cells, following 72-hour treatment and SRB assay . In contrast, brusatol achieves IC50 values of 0.36 μM and 0.10 μM against the same PANC-1 and SW1990 cell lines, respectively [1]. This represents an approximate 167-fold to 600-fold potency differential.

Pancreatic cancer Cytotoxicity assay Quassinoid SAR

HepG2 Hepatocellular Carcinoma Activity: Yadanzioside G IC50 32.9 μM vs. Yadanzioside E IC50 38.0 μM

In a 2022 comprehensive bioactivity evaluation of ten quassinoids isolated from Brucea javanica, yadanzioside G (compound 3) and yadanzioside E (compound 8) were directly compared across three cell lines for anti-inflammatory, anti-complement, and antitumor activities [1]. Against HepG2 human hepatocellular carcinoma cells, yadanzioside G exhibited an IC50 of 32.9 ± 0.89 μmol/L, whereas yadanzioside E exhibited an IC50 of 38.0 ± 0.45 μmol/L, representing a modest but measurable 13.4% greater potency for yadanzioside G [1]. The study further employed flow cytometry to assess compound-induced apoptosis in HepG2 cells [1].

Hepatocellular carcinoma Antitumor activity Flow cytometry

Macrophage Anti-Inflammatory Activity: Yadanzioside G Diverges from Yadanzioside E Across RAW264.7 and MH-S Lines

The 2022 bioactivity study conducted direct head-to-head comparisons of yadanzioside G (compound 3) and yadanzioside E (compound 8) in anti-inflammatory and anti-complement assays using two distinct macrophage cell lines [1]. In RAW264.7 murine macrophages, yadanzioside G showed an IC50 of 87.8 ± 1.08 μmol/L, while yadanzioside E was less potent at 92.9 ± 1.83 μmol/L. Conversely, in MH-S murine alveolar macrophages, yadanzioside G (IC50 = 75.3 ± 0.03 μmol/L) was substantially less potent than yadanzioside E (IC50 = 99.7 ± 0.33 μmol/L) [1]. This cell-type-specific potency reversal is a quantifiable differentiation point.

Anti-inflammatory Macrophage Complement inhibition

Enzymatic Target Divergence: InhA Inhibition vs. Nrf2 Degradation Defines Distinct Mechanistic Applications

Yadanzioside G has been identified as an inhibitor of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), a validated target for antitubercular drug development . This enzymatic inhibition activity is not reported for brusatol, whose primary documented mechanism involves Nrf2 degradation and global protein synthesis inhibition [1]. While quantitative InhA inhibition data (IC50, Ki) for yadanzioside G remain to be published in peer-reviewed literature, the mechanistic divergence between InhA inhibition (yadanzioside G) and Nrf2 degradation (brusatol) establishes fundamentally non-overlapping application domains in drug discovery screening [1].

Antitubercular InhA inhibition Mechanism of action

Antileukemic Activity: Yadanzioside G Among Active Quassinoid Glycosides in Murine P-388 Leukemia

Yadanzioside G was among eleven yadanzioside series glycosides (A, B, C, E, F, G, I, J, K, L) that demonstrated antileukemic activities against the murine P-388 lymphocytic leukemia model in the foundational 1985 structure-activity study [1]. This study established the antileukemic potential of the glycosylated quassinoid subclass as a whole. However, individual IC50 values for each yadanzioside derivative were not reported in the available conference proceedings, and no head-to-head potency comparison between yadanzioside G and other active yadanziosides (e.g., A, B, C, F, I, J, K, L) has been published in peer-reviewed literature to date [1].

Antileukemic P-388 murine leukemia Quassinoid glycoside

Insecticidal Patent Inclusion: Yadanzioside G as Active Component in Plutella xylostella Control

Japanese Patent JP1994116108A (filed 1992, published 1994) claims an insecticidal composition for controlling Plutella xylostella (diamondback moth), wherein yadanzioside G is specifically listed among six active quassinoid compounds including Bruceoside-A, Yadanzioside-A, Yadanzioside-C, Yadanzioside-F, and Brucein-E [1]. The patent claims that compositions containing these compounds exhibit excellent control efficacy against diamondback moth [1]. No quantitative comparative efficacy data (LC50 values) among the six listed compounds are provided in the patent abstract, and no published head-to-head studies comparing yadanzioside G against other quassinoids in insecticidal assays were identified.

Insecticidal Plutella xylostella Agricultural patent

Yadanzioside G Application Scenarios: Evidence-Based Procurement for Pancreatic Cancer Controls, Hepatocellular Screening, and Antitubercular Target Discovery


Low-Cytotoxicity Negative Control for Brusatol-Based Pancreatic Cancer Studies

Given the 167× to 600× potency differential between brusatol (IC50 0.10–0.36 μM) and yadanzioside G (IC50 >13–78 μM) in PANC-1 and SW1990 pancreatic adenocarcinoma cells, yadanzioside G serves as an appropriate low-cytotoxicity comparator or negative control in experiments where brusatol is the primary cytotoxic agent [1]. Procurement of yadanzioside G for this purpose is supported by directly comparable cytotoxicity data from the same cell lines and assay conditions [1].

HepG2 Hepatocellular Carcinoma Antitumor Screening with Yadanzioside G vs. Yadanzioside E Benchmarking

In HepG2 hepatocellular carcinoma models, yadanzioside G (IC50 = 32.9 ± 0.89 μM) provides a quantifiable 13.4% potency advantage over yadanzioside E (IC50 = 38.0 ± 0.45 μM) under identical assay conditions [2]. Researchers conducting HepG2-focused antitumor screening should procure yadanzioside G when modestly enhanced potency is desired, with yadanzioside E serving as the direct comparator for structure-activity relationship studies [2].

Antitubercular Drug Discovery Targeting Mycobacterium InhA Enzyme

Yadanzioside G is documented as an inhibitor of the Mycobacterium tuberculosis InhA enzyme (enoyl acyl carrier protein reductase), a validated target for antitubercular drug development . This mechanistic profile distinguishes yadanzioside G from quassinoids like brusatol, which act via Nrf2 degradation rather than InhA inhibition . Procurement for target-based antitubercular screening should prioritize yadanzioside G based on this unique mechanistic annotation, though peer-reviewed quantitative InhA inhibition data remain pending.

Macrophage-Mediated Inflammation Studies with Cell-Type-Specific Activity Profiling

Yadanzioside G exhibits cell-type-dependent anti-inflammatory activity that differentiates it from yadanzioside E in macrophage assays. In RAW264.7 cells, yadanzioside G is 5.5% more potent than yadanzioside E (87.8 μM vs. 92.9 μM), while in MH-S alveolar macrophages, yadanzioside G is 24.5% more potent (75.3 μM vs. 99.7 μM) [2]. Researchers investigating macrophage-driven inflammation with cell-type-specific experimental designs should procure yadanzioside G for MH-S alveolar macrophage models, where its potency advantage is most pronounced [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Yadanzioside G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.